
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a phenylpropylamine moiety, which is often found in bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetonitrile.
Formation of Intermediate: A key intermediate is formed through a series of reactions including condensation, reduction, and cyclization.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain, inflammation, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl: The enantiomer of the compound with potentially different biological activity.
Phenylpropanolamine: A structurally related compound with known pharmacological effects.
Amphetamine: Shares the phenylpropylamine structure and has stimulant properties.
Uniqueness
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C17H20ClNO |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
1-[3-(1-amino-3-phenylpropyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H |
InChI-Schlüssel |
CLSIPQSAYDOWPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


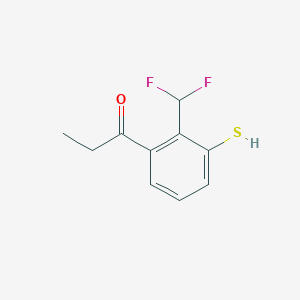
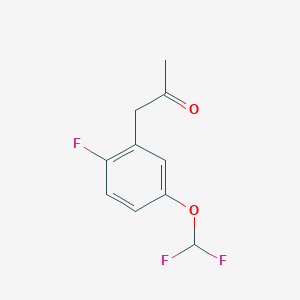
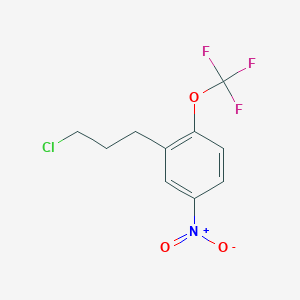
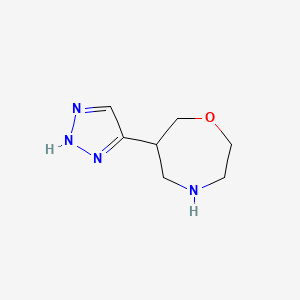
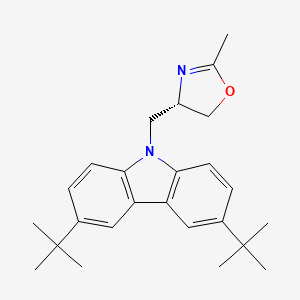
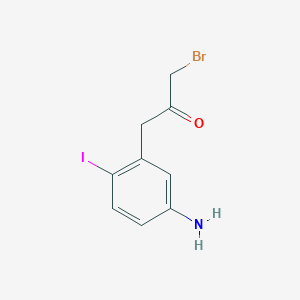
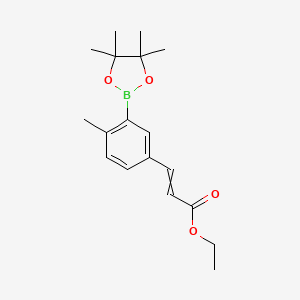
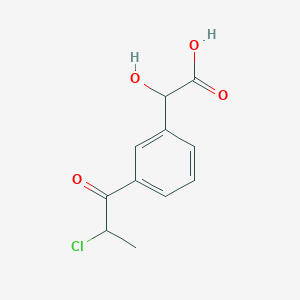
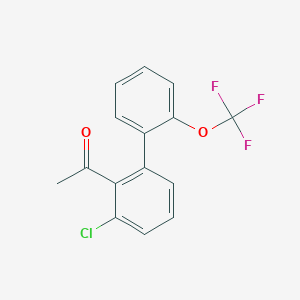
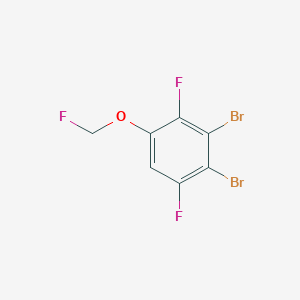
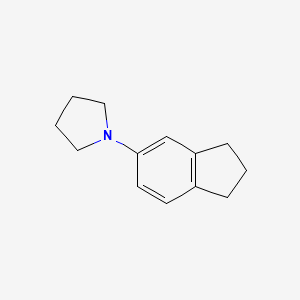
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

